Cevimelinehydrochloride

描述

西维美林(盐酸半水合物)是一种副交感神经兴奋剂,在 M1 和 M3 毒蕈碱乙酰胆碱受体处起激动剂作用。 它主要用于治疗干燥综合征患者的口干症状 。 该化合物刺激唾液和汗液分泌,从而缓解口干和其他相关疾病的症状 .

准备方法

合成路线和反应条件: 西维美林盐酸盐可以通过多步合成过程合成,该过程涉及螺环化合物的形成。 合成通常涉及在受控条件下使奎宁环与合适的恶硫醇烷衍生物反应 。 反应条件通常包括使用二氯甲烷等溶剂和催化剂,以促进所需产物的形成。

工业生产方法: 在工业环境中,西维美林盐酸盐使用优化的合成路线生产,以确保高产率和高纯度。 该过程包括在反应器中进行大规模反应,然后进行结晶和过滤等纯化步骤,以获得最终产物的盐酸半水合物形式 .

化学反应分析

反应类型: 西维美林经历各种化学反应,包括:

氧化: 该反应可以在特定条件下发生,导致形成氧化衍生物。

还原: 还原反应可以使用还原剂进行,以改变化学结构。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用锂铝氢化物和硼氢化钠等还原剂。

取代: 在取代反应中使用卤素和亲核试剂等试剂.

形成的主要产物: 这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化可能产生氧化衍生物,而取代反应可以产生各种取代化合物 .

科学研究应用

Pharmacological Profile

Cevimeline acts as a selective muscarinic agonist, with a high affinity for M1 and M3 receptors located in exocrine glands. Its mechanism of action involves stimulating saliva and tear production, making it particularly beneficial for patients suffering from conditions that lead to reduced secretions.

Treatment of Xerostomia

Sjögren's Syndrome

Cevimeline has been extensively studied for its effectiveness in treating xerostomia in patients with Sjögren's syndrome. A randomized controlled trial involving 75 patients demonstrated that those receiving cevimeline (30 mg or 60 mg three times daily) experienced significant improvements in dry mouth symptoms compared to placebo . The study reported a marked increase in salivary flow and a reduction in the use of artificial saliva.

Radiation-Induced Xerostomia

In patients with head-and-neck cancer who developed xerostomia due to radiation therapy, cevimeline has shown promising results. A long-term safety study involving 255 subjects indicated that 59.2% reported improved dry mouth symptoms after receiving cevimeline at a dose of 45 mg three times daily over 52 weeks . Adverse effects were mostly mild to moderate, with increased sweating being the most common.

| Study | Population | Dosage | Duration | Efficacy |

|---|---|---|---|---|

| Fife et al. (2002) | Sjögren's Syndrome | 30 mg or 60 mg t.i.d. | 6 weeks | Significant improvement in dry mouth |

| Long-term study (2007) | Head-and-neck cancer | 45 mg t.i.d. | 52 weeks | 59.2% improved symptoms |

Cognitive Function Enhancement

Recent research has explored the potential cognitive benefits of cevimeline, particularly concerning Alzheimer's disease (AD). Studies suggest that cevimeline may influence cognitive functions through its action on muscarinic receptors, potentially improving memory and reducing amyloid-β levels in the cerebrospinal fluid . Animal studies have indicated that cevimeline can ameliorate cognitive deficits, supporting its candidacy for further clinical trials aimed at AD treatment.

Case Study: Sjögren's Syndrome

Two individual cases were documented where patients diagnosed with Sjögren's syndrome exhibited substantial increases in saliva production after treatment with cevimeline hydrochloride. One patient showed a more than three-fold increase in saliva secretion following treatment, underscoring the drug's efficacy in managing this condition .

Case Study: Radiation-Induced Xerostomia

In another case involving a patient who underwent radiation therapy for head-and-neck cancer, cevimeline was administered to alleviate severe dry mouth symptoms post-treatment. The patient reported significant relief and improved quality of life after consistent use of the medication over several months.

Safety Profile

Cevimeline is generally well tolerated; however, it does carry potential side effects typical of muscarinic agonists. Common adverse events include:

- Increased sweating

- Nausea

- Diarrhea

- Dyspepsia

Most side effects are mild to moderate, with serious adverse events being relatively rare . Close monitoring is recommended, especially for patients with underlying health conditions.

作用机制

西维美林通过结合并激活 M1 和 M3 毒蕈碱乙酰胆碱受体发挥作用。M1 受体主要存在于分泌腺体中,其激活导致这些腺体的分泌增加。 M3 受体位于平滑肌和各种腺体上,其激活会导致平滑肌收缩和腺体分泌增强 。 这种机制通过刺激唾液生成来缓解口干症状 .

类似化合物:

毛果芸香碱: 另一种用于治疗口干和青光眼的毒蕈碱激动剂。

贝他奈胆碱: 一种用于治疗尿潴留和刺激胃肠蠕动的毒蕈碱激动剂.

比较: 西维美林对其对 M1 和 M3 受体的特异性激动作用独一无二,使其在刺激腺体分泌方面特别有效。 与毛果芸香碱和贝他奈胆碱相比,西维美林对参与唾液生成的受体具有更具针对性的作用,这使其成为治疗干燥综合征口干的首选药物 .

相似化合物的比较

Pilocarpine: Another muscarinic agonist used to treat dry mouth and glaucoma.

Bethanechol: A muscarinic agonist used to treat urinary retention and stimulate gastrointestinal motility.

Comparison: Cevimeline is unique in its specific agonistic effect on M1 and M3 receptors, making it particularly effective in stimulating glandular secretions. Compared to pilocarpine and bethanechol, cevimeline has a more targeted action on the receptors involved in saliva production, which makes it a preferred choice for treating dry mouth in Sjögren’s syndrome .

生物活性

Cevimeline hydrochloride is a synthetic cholinergic agent primarily used to treat dry mouth (xerostomia) associated with Sjögren's syndrome and radiation-induced salivary gland dysfunction. Its mechanism of action involves selective agonism of muscarinic acetylcholine receptors, particularly the M1 and M3 subtypes, leading to increased salivary and tear production.

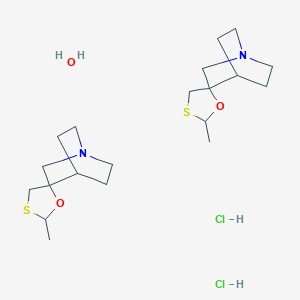

- Chemical Name : cis-2-Methylspiro[1,3-oxathiolane-5,3'-quinuclidine] hydrochloride

- Molecular Formula : C₁₀H₁₇N₃O₃S·HCl

- Half-Life : Approximately 5 hours .

Cevimeline exhibits a higher affinity for the M1 receptor (EC50 = 0.023 μM) compared to other muscarinic receptors, including M2 (1.04 μM), M3 (0.048 μM), M4 (1.31 μM), and M5 (0.063 μM) receptors . This selectivity is crucial for its therapeutic effects, as it minimizes cardiac side effects commonly associated with non-selective muscarinic agonists.

Efficacy in Xerostomia

Cevimeline has been extensively studied for its efficacy in treating xerostomia:

- Clinical Trials : A randomized double-blind study involving 75 patients demonstrated that cevimeline significantly improved salivary flow and patient-reported outcomes compared to placebo . The treatment regimen typically involves administering 30 mg three times daily.

- Long-term Safety Study : In a study of 255 patients with radiation-induced xerostomia, cevimeline was well tolerated over 52 weeks, with 59.2% of subjects reporting improvement in dry mouth symptoms .

Case Studies

- Cholinergic Toxicity : A case report highlighted a 58-year-old female patient with Sjögren's syndrome who experienced cholinergic toxicity after an overdose of cevimeline combined with herbal supplements. Symptoms included tachycardia and hyperhidrosis, underscoring the importance of monitoring dosage and potential interactions with other substances .

- Clinical Effects in Sjögren's Syndrome : Two cases documented successful treatment outcomes in patients with Sjögren's syndrome, emphasizing cevimeline's role in enhancing quality of life through improved oral moisture levels .

Side Effects and Safety Profile

The most common adverse effects observed during clinical trials include:

Serious adverse events were reported in 7.1% of patients, leading to discontinuation in some cases due to intolerable side effects.

Pharmacokinetics

Cevimeline is primarily metabolized by cytochrome P450 enzymes (CYP2D6, CYP3A4), with approximately 84% of a dose excreted in urine within 24 hours . Its pharmacokinetic profile indicates rapid absorption and distribution, with peak plasma concentrations reached within 1.5 to 2 hours post-administration.

Comparative Efficacy Table

| Study Type | Population | Dose | Duration | Efficacy Outcome |

|---|---|---|---|---|

| Randomized Controlled Trial | Sjögren's Syndrome Patients | 30 mg t.i.d. | 6 weeks | Significant increase in salivary flow |

| Open-label Long-term Study | Head-and-neck Cancer Patients | 45 mg t.i.d. | 52 weeks | Improved dry mouth in 59.2% of subjects |

| Case Report | Sjögren's Syndrome Patient | Varies | Acute | Documented cholinergic toxicity |

属性

IUPAC Name |

2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H17NOS.2ClH.H2O/c2*1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;;;/h2*8-9H,2-7H2,1H3;2*1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTLCHCDLIUXJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OC2(CN3CCC2CC3)CS1.CC1OC2(CN3CCC2CC3)CS1.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38Cl2N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001338113 | |

| Record name | 2'-Methylspiro[4-azabicyclo[2.2.2]octane-2,5'-[1,3]oxathiolane] hydrochloride hydrate (2:2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001338113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153504-69-9, 153504-70-2 | |

| Record name | 2'-Methylspiro[4-azabicyclo[2.2.2]octane-2,5'-[1,3]oxathiolane] hydrochloride hydrate (2:2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001338113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,5R)-2-Methylspiro[1,3-oxathiolane-5,8'-1-azabicyclo[2.2.2]octane] hydrate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。